

A Spectroscopic Showdown: Comparing Pigment Yellow 151 from Various Suppliers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **PIGMENT YELLOW 151**

Cat. No.: **B1582919**

[Get Quote](#)

For researchers, scientists, and professionals in drug development, the consistency and purity of chemical compounds are paramount. **Pigment Yellow 151** (PY151), a benzimidazolone pigment, is valued for its bright, greenish-yellow hue and excellent fastness properties. However, variations in manufacturing processes between suppliers can lead to subtle but significant differences in their spectroscopic profiles, which can impact performance in sensitive applications. This guide provides a comparative overview of PY151 from several prominent suppliers, based on publicly available data, and outlines a comprehensive experimental protocol for a direct, head-to-head spectroscopic analysis.

While a comprehensive, side-by-side spectroscopic comparison of **Pigment Yellow 151** from a wide range of suppliers is limited by the availability of public data, this guide compiles the available physical and chemical properties. Furthermore, it presents a standardized methodology for researchers to conduct their own detailed spectroscopic analysis.

Physical and Chemical Properties of Pigment Yellow 151 from Different Suppliers

The following table summarizes the physical and chemical properties of **Pigment Yellow 151** as reported by various suppliers. It is important to note that test methods may vary between suppliers, leading to potential variations in reported values.

Property	Sudarshan (Hostaperm Yellow H4G)	Hermeta (Hermcol® Yellow H4G)	Hangzhou Epsilon (ECY15101)	Ataman Kimya	Zeya Chemicals (Corimax Yellow H4G)
Density (g/cm ³)	1.53 - 1.55	High Color Strength	1.47	-1.55	1.55
Oil					
Absorption (g/100g)	-48	-	35-45	35-45	-
Heat Resistance (°C)	290 - 300	Excellent Heat Stability	250	250 - 260	260
Light Fastness (1- 8)	7 - 8	Excellent Light Fastness	7 - 8	7 - 8	-
Specific Surface Area (m ² /g)	16.1	-	26	-23	23

Spectroscopic Data

Detailed, directly comparable spectroscopic data for **Pigment Yellow 151** from multiple named suppliers is scarce in the public domain. However, some information is available, which can serve as a reference.

Kremer Pigmente (Product Code: 23300)

The Cultural Heritage Science Open Source (CHSOS) database provides a reflectance spectrum for **Pigment Yellow 151** from Kremer Pigmente.^[1] While numerical data for FTIR and Raman spectroscopy are mentioned as being available, they are not provided in a tabular format. The reflectance spectrum is a valuable tool for colorimetric analysis and can indicate the presence of impurities or different crystal forms.

General Raman Spectroscopy Data for Pigment Yellow 151

A study on the characterization of organic yellow pigments by Raman spectroscopy provides characteristic bands for **Pigment Yellow 151**, although the supplier is not specified.[2] This information is useful for identifying the pigment and can serve as a baseline for comparison. Key Raman bands can be attributed to specific molecular vibrations within the benzimidazolone structure.

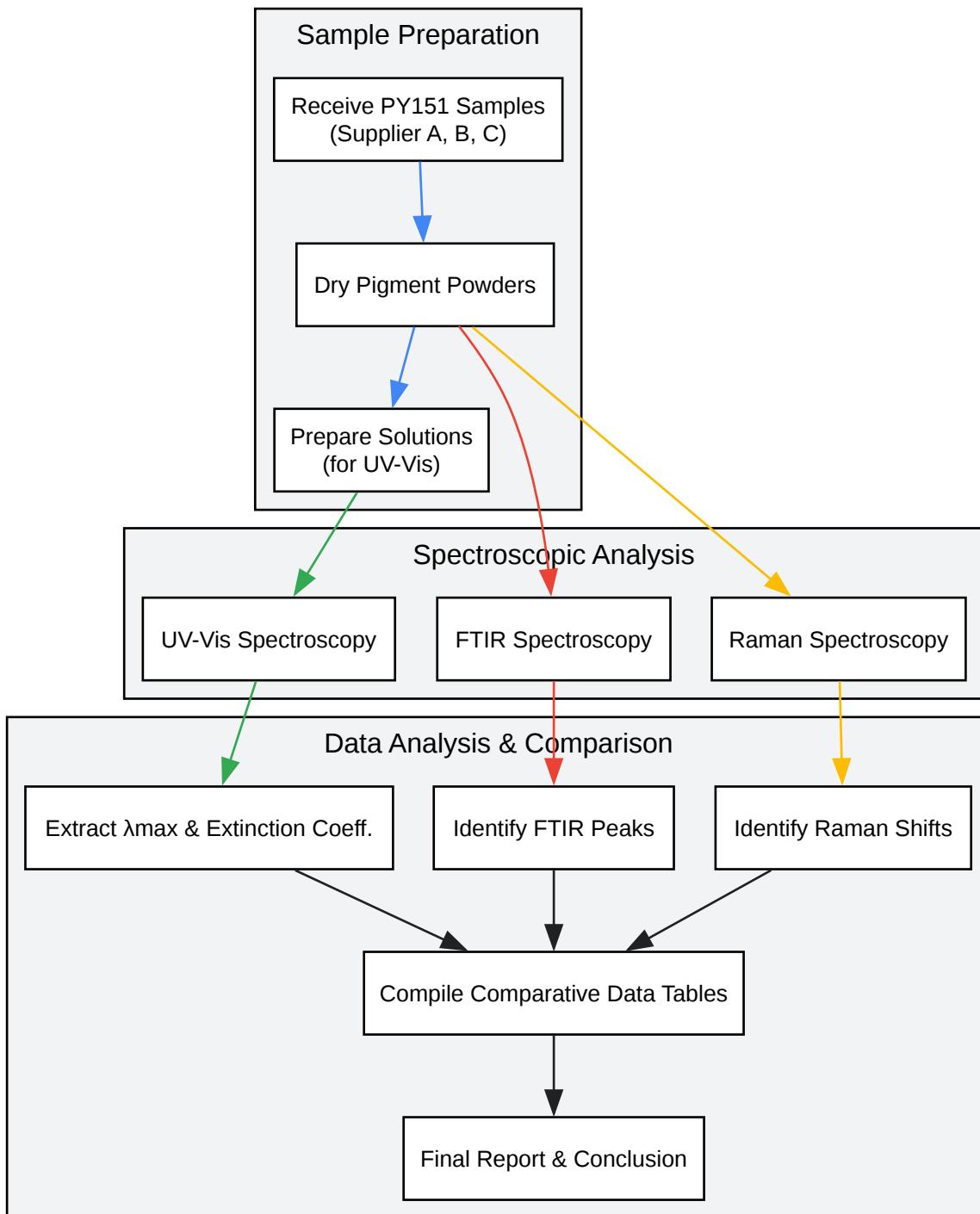
Experimental Protocols for Spectroscopic Comparison

To conduct a thorough and direct comparison of **Pigment Yellow 151** from different suppliers, a standardized set of experimental protocols is essential.

UV-Visible (UV-Vis) Spectroscopy

- Objective: To determine the maximum absorption wavelength (λ_{max}) and the molar extinction coefficient, which relate to the pigment's color and tinctorial strength.
- Methodology:
 - Sample Preparation: Accurately weigh and dissolve a small amount of each PY151 sample in a suitable solvent (e.g., N,N-Dimethylformamide or another appropriate organic solvent) to prepare stock solutions of known concentration.
 - Serial Dilutions: Prepare a series of dilutions from the stock solutions to create samples with concentrations that fall within the linear range of the spectrophotometer.
 - Data Acquisition: Record the absorbance spectra of each dilution from 200 to 800 nm using a calibrated UV-Vis spectrophotometer. Use the pure solvent as a blank.
 - Analysis: Determine the λ_{max} from the wavelength of maximum absorbance. Calculate the molar extinction coefficient (ϵ) using the Beer-Lambert law ($A = \epsilon cl$), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.

Fourier-Transform Infrared (FTIR) Spectroscopy


- Objective: To identify the functional groups present in the pigment and to detect any organic impurities or variations in the molecular structure.
- Methodology:
 - Sample Preparation: Prepare samples using the Attenuated Total Reflectance (ATR) technique by placing a small amount of the dry pigment powder directly onto the ATR crystal. Alternatively, prepare KBr pellets by mixing a small amount of pigment with dry potassium bromide and pressing it into a transparent disk.
 - Data Acquisition: Record the FTIR spectra in the range of 4000 to 400 cm^{-1} using an FTIR spectrometer.
 - Analysis: Compare the positions and relative intensities of the absorption bands to identify characteristic functional groups of the benzimidazolone structure (e.g., C=O, N-H, C=C aromatic stretching). Note any additional or shifted peaks that may indicate impurities or structural differences.

Raman Spectroscopy

- Objective: To obtain a detailed vibrational fingerprint of the pigment, which is highly specific and can reveal subtle differences in crystal structure and polymorphism.
- Methodology:
 - Sample Preparation: Mount a small amount of the dry pigment powder on a microscope slide.
 - Data Acquisition: Acquire Raman spectra using a Raman microscope with a specific laser excitation wavelength (e.g., 532 nm, 785 nm). Collect the scattered light over a range of Raman shifts (e.g., 200 to 2000 cm^{-1}).
 - Analysis: Compare the Raman spectra of the different samples, focusing on the positions, intensities, and widths of the Raman bands. Differences in the spectra can indicate variations in crystallinity, particle size, or the presence of different polymorphic forms.

Experimental Workflow and Data Analysis

The following diagram illustrates a logical workflow for the spectroscopic comparison of **Pigment Yellow 151** from different suppliers.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for spectroscopic comparison of **Pigment Yellow 151**.

By following these standardized protocols and workflow, researchers can generate reliable and comparable spectroscopic data for **Pigment Yellow 151** from different suppliers. This will enable a more informed selection of the pigment based on the specific requirements of their application, ensuring consistency and high performance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. chsopensource.org [chsopensource.org]
- 2. morana-rtd.com [morana-rtd.com]
- To cite this document: BenchChem. [A Spectroscopic Showdown: Comparing Pigment Yellow 151 from Various Suppliers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1582919#spectroscopic-comparison-of-pigment-yellow-151-from-different-suppliers>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com